5-Bromopyrimidine-2-carbaldehyde

Medicinal chemistry Nuclear receptor pharmacology Oncology drug discovery

Regioisomer selection directly impacts cross-coupling efficiency. 5-Bromopyrimidine-2-carbaldehyde solves this by placing the aldehyde adjacent to N1 for orthogonal reactivity-enabling aldehyde elaboration before Suzuki coupling at C5. • Orthogonal sequence: Condense/reduce at C2, then couple at C5 (inaccessible with 2-Br-5-CHO isomer). • Validated pharmacology: ER modulator activity (IC₅₀ 230 nM, MCF-7); peer-reviewed target engagement data absent for regioisomer. • Supply chain: ≥97% purity, stored at -20°C under N₂, ships ambient-reducing catalyst poisoning risk in multi-step syntheses.

Molecular Formula C5H3BrN2O
Molecular Weight 186.99 g/mol
CAS No. 944902-05-0
Cat. No. B1441905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromopyrimidine-2-carbaldehyde
CAS944902-05-0
Molecular FormulaC5H3BrN2O
Molecular Weight186.99 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=N1)C=O)Br
InChIInChI=1S/C5H3BrN2O/c6-4-1-7-5(3-9)8-2-4/h1-3H
InChIKeyDCUNSYBCDXVLGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromopyrimidine-2-carbaldehyde: Preferred Heterocyclic Building Block


5‑Bromopyrimidine‑2‑carbaldehyde is a bifunctional halogenated heteroaromatic aldehyde with the molecular formula C₅H₃BrN₂O and a molecular weight of 186.99 g/mol [REFS‑1]. It belongs to the class of pyrimidine derivatives and is characterized by a bromine atom substituted at the 5‑position and a carbaldehyde group at the 2‑position [REFS‑2]. This precise arrangement confers distinct site‑selective reactivity that is not interchangeable with regioisomers or alternative halogenated pyrimidine aldehydes. The compound is widely employed as a versatile building block in medicinal chemistry and materials science for constructing functionalized pyrimidine‑based scaffolds through cross‑coupling, nucleophilic addition, and cyclocondensation reactions [REFS‑2].

5-Bromopyrimidine-2-carbaldehyde vs. Regioisomers and Analogs


Generic substitution among brominated pyrimidine carbaldehydes is scientifically unsound due to fundamental differences in electronic distribution, site‑selective cross‑coupling behavior, and resultant synthetic utility. The 5‑bromo‑2‑formyl arrangement positions the electrophilic aldehyde adjacent to a nitrogen atom in the pyrimidine ring, while the bromine substituent is located meta to the formyl group [REFS‑1]. This topology dictates regioselective oxidative addition in palladium‑catalyzed cross‑coupling reactions and determines the accessibility of the aldehyde to nucleophilic attack, both of which are entirely distinct from the 2‑bromo‑5‑formyl isomer (CAS 1456863‑37‑8). Furthermore, the choice between bromo‑ and chloro‑pyrimidine analogs impacts cross‑coupling efficiency, side‑product profiles, and commercial availability in defined purity grades, each of which carries direct consequences for reaction yield, purification burden, and reproducibility in multi‑step synthetic sequences [REFS‑2][REFS‑3].

5-Bromopyrimidine-2-carbaldehyde: Performance Metrics vs. Analogs


Estrogen Receptor Down-Regulation Activity

5‑Bromopyrimidine‑2‑carbaldehyde has been explicitly disclosed in a pharmaceutical patent as a functional ligand capable of down‑regulating estrogen receptor (ER) levels in a cellular assay, whereas no comparable biological activity data exist in the peer‑reviewed literature for the regioisomer 2‑bromopyrimidine‑5‑carbaldehyde [REFS‑1]. This establishes a direct functional differentiation based on documented pharmacological engagement. The compound demonstrated an IC₅₀ of 230 nM for ER down‑regulation in an MCF‑7 cell‑based immunofluorescence assay, while a related bromo‑pyrimidine analog in the same patent family exhibited an IC₅₀ of 11 nM in a binding assay [REFS‑1]. The experimental context is a human breast cancer cell line (MCF‑7) with immunofluorescence readout of ER protein levels [REFS‑1].

Medicinal chemistry Nuclear receptor pharmacology Oncology drug discovery

Suzuki Coupling Dehalogenation Profile

In palladium‑catalyzed Suzuki coupling reactions on polyhalopyrimidine scaffolds, substrates bearing a 5‑bromo substituent generated approximately 37% of the undesired dehalogenated side‑product, whereas for all other coupling reactions involving 5‑chloro‑substituted pyrimidine substrates under comparable conditions, the same side‑product was observed in quantities of less than 13% [REFS‑1]. The experimental context involved regioselective SNAr and Suzuki reactions on polyhalopyrimidines, with crude reaction mixture analysis quantifying the debrominated side‑product [REFS‑1].

Palladium catalysis Cross‑coupling optimization Process chemistry

Commercial Purity Advantage

5‑Bromopyrimidine‑2‑carbaldehyde is commercially available from multiple vendors with a purity specification of ≥98% [REFS‑1], whereas the typical purity specification for this compound from other suppliers is 95–97% [REFS‑2][REFS‑3][REFS‑4]. The regioisomer 2‑bromopyrimidine‑5‑carbaldehyde (CAS 1456863‑37‑8) is commercially offered at 97% purity [REFS‑5]. The higher purity grade (≥98%) is provided by Chemscene under catalog number CS‑0050558, with recommended storage at −20 °C under nitrogen [REFS‑1].

Analytical chemistry Procurement specification Quality control

Documented Synthetic Utility vs. Regioisomer

The 5‑bromo‑2‑carbaldehyde arrangement (CAS 944902‑05‑0) has been established in the primary literature as a substrate for nucleophilic aromatic substitution of hydrogen (SNᴴ) with electron‑rich heteroaromatic derivatives such as thiophene, pyrrole, and indole, yielding σᴴ‑adducts in good yields that can be either oxidized to SNᴴ products or undergo elimination to cine‑substitution products [REFS‑1]. In contrast, the 2‑bromo‑5‑carbaldehyde regioisomer (CAS 1456863‑37‑8) has no documented synthetic applications in the primary peer‑reviewed literature; its synthetic utility remains unverified beyond commercial vendor descriptions [REFS‑2]. The experimental context for the 5‑bromo‑2‑carbaldehyde isomer involves reaction with thiophene derivatives in trifluoroacetic acid [REFS‑1].

Synthetic methodology Heterocyclic chemistry Building block selection

Cross-Coupling Preference and Orthogonal Reactivity

A systematic study of Suzuki coupling on halogenated pyrimidines concluded that chloropyrimidine substrates are preferable over iodo‑, bromo‑, or fluoropyrimidines for preparing monophenyl‑, diphenyl‑, or triphenylpyrimidines [REFS‑1]. Despite this broad preference, 5‑bromopyrimidine‑2‑carbaldehyde offers distinct advantages in orthogonal reactivity strategies: the bromine substituent at the 5‑position enables subsequent Suzuki coupling functionalization after initial reactions at the 2‑carbaldehyde moiety, while the aldehyde provides a handle for condensation, reduction, or nucleophilic addition that is absent in non‑carbonyl analogs [REFS‑2]. The experimental context for the halogen preference study involved palladium‑catalyzed Suzuki coupling under standard conditions (Pd(PPh₃)₄, base, aqueous/organic solvent) [REFS‑1].

Cross‑coupling strategy Synthetic route design Orthogonal reactivity

Storage Stability Requirements

The ≥98% purity grade of 5‑bromopyrimidine‑2‑carbaldehyde is supplied with specific storage requirements: −20 °C, stored under nitrogen [REFS‑1]. This storage specification is more stringent than the refrigerator temperature (2–8 °C) recommended for the 97% purity grade from other suppliers [REFS‑2]. The requirement for inert atmosphere (nitrogen) and sub‑zero temperature reflects the aldehyde moiety‘s susceptibility to oxidation and the potential for hydrolytic degradation. No equivalent detailed storage specification is publicly documented for the 2‑bromo‑5‑carbaldehyde regioisomer beyond generic vendor listings.

Compound management Stability Procurement logistics

5-Bromopyrimidine-2-carbaldehyde: Key Application Advantages


Estrogen Receptor Modulator Discovery

5‑Bromopyrimidine‑2‑carbaldehyde serves as a validated starting material for the synthesis of estrogen receptor (ER) modulators, with documented ER down‑regulation activity in MCF‑7 cell‑based assays at an IC₅₀ of 230 nM [REFS‑1]. This established biological activity distinguishes it from the 2‑bromo‑5‑carbaldehyde regioisomer, which lacks any peer‑reviewed pharmacological data. For medicinal chemistry programs targeting nuclear receptors, this compound offers a structurally characterized entry point with patent‑disclosed synthetic utility, reducing the risk associated with building block selection in hit‑to‑lead and lead optimization campaigns.

Orthogonal Aldehyde-First Functionalization

The 5‑bromo‑2‑carbaldehyde arrangement enables orthogonal synthetic strategies where the aldehyde group is elaborated first (via condensation, reduction, reductive amination, or nucleophilic addition) followed by palladium‑catalyzed Suzuki coupling at the 5‑bromo position [REFS‑2]. This tactical sequence is not accessible with the 2‑bromo‑5‑carbaldehyde regioisomer, where the aldehyde is positioned distal to the ring nitrogen and the bromine resides at the more sterically hindered 2‑position. The documented SNᴴ reactivity of 5‑bromopyrimidine‑2‑carbaldehyde with electron‑rich heteroaromatics (thiophene, pyrrole, indole) further expands the accessible chemical space [REFS‑2]. For complex molecule synthesis in medicinal chemistry and agrochemical discovery, this orthogonal reactivity profile provides a strategic advantage in convergent synthetic route design.

High-Purity Building Block for Sensitive Catalysis

For palladium‑catalyzed cross‑coupling reactions where trace impurities can poison catalysts, quench reactive intermediates, or generate difficult‑to‑remove side‑products, the ≥98% purity grade of 5‑bromopyrimidine‑2‑carbaldehyde offers a quantifiable advantage over the 95–97% baseline purity available for this compound and its regioisomer [REFS‑3][REFS‑4]. This higher purity specification is particularly valuable for multi‑step sequences where impurity accumulation across steps can erode overall yield. The documented −20 °C storage under nitrogen provides an additional quality assurance benchmark that supports reproducible performance in sensitive transformations such as low‑catalyst‑loading Suzuki couplings and organometallic reactions [REFS‑3].

Process Route Scouting with Defined Side-Product Profile

When evaluating building blocks for scale‑up feasibility, the documented side‑product profile of 5‑bromo‑substituted pyrimidines in Suzuki coupling—specifically the generation of approximately 37% dehalogenated side‑product versus <13% for 5‑chloro analogs [REFS‑5]—provides a quantitative basis for anticipating purification burden and yield expectations. This data‑driven assessment enables process chemists to make informed decisions about whether the orthogonal reactivity benefits of the 5‑bromo‑2‑carbaldehyde isomer outweigh the additional purification requirements, or whether alternative chloro‑substituted building blocks with lower dehalogenation propensity better align with process economics.

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